2,6-Dimethyloctane-1,8-diol

Overview

Description

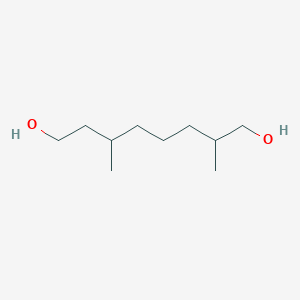

2,6-Dimethyloctane-1,8-diol is an organic compound with the molecular formula C10H22O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyloctane-1,8-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,6-dimethyloctane-1,8-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloctane-1,8-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced further to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

Oxidation: 2,6-Dimethyloctane-1,8-dione or 2,6-dimethyloctane-1,8-dioic acid.

Reduction: 2,6-Dimethyloctane.

Substitution: 2,6-Dimethyloctane-1,8-dichloride or 2,6-dimethyloctane-1,8-dibromide.

Scientific Research Applications

2,6-Dimethyloctane-1,8-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyloctane-1,8-diol depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, making it a versatile compound in various chemical and biological processes. Its molecular targets and pathways are often related to its ability to participate in oxidation-reduction reactions and form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethyloctane-1,8-dioic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

2,6-Dimethyloctane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

2,6-Dimethyloctane-1,8-dione: Contains ketone groups instead of hydroxyl groups, leading to different reactivity.

Uniqueness

2,6-Dimethyloctane-1,8-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, offering versatility that similar compounds may lack .

Biological Activity

2,6-Dimethyloctane-1,8-diol (C10H22O2) is a diol compound with potential biological activities that have garnered interest in various fields including pharmacology and agriculture. This article explores its synthesis, biological activity, and relevant case studies.

Structure

- Molecular Formula : C10H22O2

- Molecular Weight : 174.28 g/mol

- CAS Number : 13498517

The compound features hydroxyl (-OH) groups at the 1 and 8 positions of the octane chain, contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and preservatives. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis.

Insecticidal Activity

This compound has been identified as a pheromone component for certain pests, such as the cowpea weevil. Its role in insect communication suggests potential applications in pest management strategies. The specific isomers of this compound have shown varying degrees of effectiveness in attracting or repelling insects.

Case Studies

-

Antibacterial Activity : A study conducted on the antibacterial effects of various stereoisomers of this compound demonstrated that certain isomers were more effective against Gram-positive bacteria compared to Gram-negative bacteria. The results indicated a correlation between the hydrophobicity of the isomers and their antibacterial efficacy.

Isomer Activity Against Gram-positive Activity Against Gram-negative (2R,6R)-isomer High Low (2S,6S)-isomer Moderate Moderate (2R,6S)-isomer Low Very Low - Insect Behavior Modification : In agricultural trials, formulations containing this compound significantly reduced the population of cowpea weevils in treated areas compared to controls. This suggests its viability as a natural insecticide.

Pharmacological Potential

The diol's ability to interact with biological membranes suggests further investigation into its pharmacokinetics and therapeutic applications. Preliminary studies indicate it may possess anti-inflammatory properties, although more extensive clinical trials are necessary to validate these findings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Hydrolysis of Corresponding Esters : This method involves converting esters derived from natural sources into the diol.

- Reduction Reactions : Employing reducing agents on diketones or other precursors can yield the desired diol.

Properties

IUPAC Name |

2,6-dimethyloctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMKFMEYZHESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)CO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542270 | |

| Record name | 2,6-Dimethyloctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75656-41-6 | |

| Record name | 2,6-Dimethyloctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.